diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic compound featuring a thienopyridine core with a 3-fluorobenzamido substituent at position 2 and diethyl ester groups at positions 3 and 4. Its structural framework is analogous to several antitubulin agents and enzyme inhibitors reported in recent studies . This article provides a detailed comparison with structurally similar compounds, focusing on synthesis, physicochemical properties, and biological activities.
Properties
IUPAC Name |
diethyl 2-[(3-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c1-3-27-19(25)16-14-8-9-23(20(26)28-4-2)11-15(14)29-18(16)22-17(24)12-6-5-7-13(21)10-12/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZRJBHVKMXBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thienopyridine ring system. Reagents such as sulfur and α-methylene carbonyl compounds are often used in this process.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced through an amide coupling reaction. This step typically requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl ester. This can be achieved using reagents such as ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The diethyl ester groups in the compound can undergo hydrolysis to form the corresponding dicarboxylic acid derivatives. This reaction is typical for ester functionalities under acidic or basic conditions.
| Reaction | Conditions | Outcome |
|---|---|---|
| Hydrolysis of diethyl esters | Aqueous HCl or NaOH, heat | Formation of 3,6(7H)-dicarboxylic acid derivative |
This transformation is critical for modifying the compound’s solubility or for subsequent coupling reactions.
Amidation/Acylation
The 3-fluorobenzamido group may participate in nucleophilic acyl substitution. For example:
-
Amide bond formation : Reaction with amines to form substituted amides.
-
Acyl transfer : Potential for reactivity with alcohols or thiols under catalytic conditions.
| Reaction | Reagents | Outcome |
|---|---|---|
| Amidation | Primary/secondary amines, coupling agents (e.g., EDC) | Substituted amides at the benzamide position |
This reactivity highlights the compound’s utility in medicinal chemistry for generating analogs .
Heterocyclic Ring Functionalization
The thieno[2,3-c]pyridine core may undergo substitution or addition reactions. For example:
-
Electrophilic substitution : Potential for halogenation or nitration at reactive positions.
-
Cross-coupling : If halogenated, reactions like Suzuki or Heck couplings could introduce new substituents.
| Reaction Type | Position of Reactivity | Typical Reagents |
|---|---|---|
| Electrophilic substitution | Positions adjacent to electron-rich regions (e.g., pyridine nitrogen) | NO₂⁺, Cl⁺, Br⁺ |
Data from analogous thienopyridines suggest such reactions are feasible, though specific conditions for this compound require further study .
Kinase Inhibition Mechanism
While not a direct chemical reaction, the compound’s biological activity involves binding to kinase active sites, likely via hydrogen bonding and hydrophobic interactions. This is supported by its structural similarity to known kinase inhibitors.
| Target | Mechanism | Application |
|---|---|---|
| Kinases (e.g., IKK-B, EGFR) | Competitive inhibition via active-site binding | Anti-inflammatory, anti-cancer |
Research Insights
-
Biological relevance : The compound’s kinase inhibition aligns with its potential in treating immune disorders and cancer .
-
Structural diversity : Variations in substituents (e.g., fluorine on benzamide) enhance selectivity and bioavailability.
-
Reactivity trends : The thienopyridine ring’s electron-deficient nature may limit certain substitution reactions compared to simpler heterocycles .
This compound exemplifies how heterocyclic design and functional group selection enable targeted therapeutic applications. Further exploration of its reactivity under diverse conditions will expand its utility in drug discovery.
Scientific Research Applications
The compound diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and materials science, supported by documented case studies and data tables.
Structural Features
- Thieno[2,3-c]pyridine core : This bicyclic structure contributes to the compound's biological activity.
- Fluorobenzamido group : Enhances lipophilicity and potentially improves binding affinity to biological targets.
- Dicarboxylate functionality : May facilitate interactions with various receptors or enzymes.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent.
- G Protein-Coupled Receptor Kinase Inhibitors : Research has indicated that compounds with similar structures may act as inhibitors of G protein-coupled receptor kinases (GRK), which are involved in various signaling pathways related to cardiovascular diseases and cancer .
Case Study: GRK2 Inhibition
A study demonstrated that derivatives of thieno-pyridine compounds showed promising results in inhibiting GRK2, leading to potential applications in treating heart diseases .
Anticancer Activity
The compound's structural analogs have been explored for their anticancer properties. Thieno-pyrimidine derivatives have shown efficacy against various cancer cell lines.
Case Study: Bicyclic Heterocycles
Research indicated that certain bicyclic heterocycles exhibit significant anticancer activities by inducing apoptosis in cancer cells . This suggests that this compound could be a candidate for further investigation in cancer therapy.
Materials Science
The compound's unique chemical structure allows it to be explored as a precursor for advanced materials.
- Polymerization Studies : Its reactivity can be utilized in synthesizing polymers with specific properties for applications in electronics or coatings.
The pharmacokinetics and bioavailability of this compound are crucial for its application as a drug candidate.
Research Findings
Studies have shown that modifications to the diethyl ester moiety can enhance the compound's absorption and distribution profile .
Mechanism of Action
The mechanism of action of diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the thienopyridine core can interact with receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The thieno[2,3-c]pyridine core is a common scaffold in antitubulin and enzyme-targeting agents. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Effects: The 3-fluorobenzamido group in the target compound may enhance electrophilicity compared to amino or trimethoxyphenylamino substituents, influencing binding to biological targets.
- Ester Flexibility : Diethyl esters (target compound) offer intermediate lipophilicity compared to dimethyl (more polar) or tert-butyl (less polar) esters .
Physicochemical Properties
Key Observations :
- Yield : Most analogs are synthesized in moderate yields (54–70%) via flash chromatography . The target compound likely follows similar protocols.
- Melting Points: Trimethoxyphenylamino derivatives exhibit higher melting points (e.g., 140°C for dimethyl analog) compared to tert-butyl or bromo-substituted compounds .
Antitubulin and Cytotoxic Activity
- Trimethoxyphenylamino Derivatives: Exhibit potent antitubulin activity, with IC₅₀ values in the nanomolar range against cancer cell lines .
- Schiff Base Ligands: Derived from 6-tert-butyl 3-ethyl 2-amino analogs, these ligands show antioxidant activity and enzyme inhibition (e.g., AChE Ki = 7.13 µM) .
Enzyme Inhibition
Biological Activity
Diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the compound's biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a thieno[2,3-c]pyridine core. Its unique arrangement contributes to its biological properties, which are primarily explored in the context of cancer treatment.
Anticancer Properties
Recent studies highlight the compound's significant anticancer activity . In vitro assays demonstrate that it exhibits potent inhibition of cancer cell proliferation. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against various cancer cell lines, including L1210 mouse leukemia cells .
The proposed mechanism involves the compound's ability to interfere with critical cellular pathways. It is believed to act as an inhibitor of thymidylate synthase, a key enzyme involved in DNA synthesis. This inhibition leads to disrupted nucleotide metabolism and subsequent cell death in rapidly dividing cancer cells .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Comparative Activity Table
| Compound Name | IC50 (nM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Diethyl 2-(3-fluorobenzamido)-4,5-dihydrothieno... | <100 | L1210 Leukemia | Thymidylate synthase inhibition |
| Related Compound A | <200 | B16 Melanoma | DNA synthesis disruption |
| Related Compound B | <150 | MCF-7 Breast Cancer | Cell cycle arrest |
Q & A
Basic: What are the standard synthetic routes for preparing this compound and its intermediates?
Answer:
The compound is synthesized via multi-step condensation reactions. A common approach involves reacting ethyl or methyl cyanoacetate with substituted piperidone derivatives in the presence of sulfur and morpholine under reflux. For example, diethyl 2-amino intermediates (e.g., compound 4g ) are prepared by condensing ethyl 2-cyanoacetate with ethyl 4-oxopiperidine-1-carboxylate in ethanol, yielding 78% after crystallization with ethyl ether . Subsequent acylation with 3-fluorobenzoyl chloride introduces the fluorobenzamido group. Key parameters include solvent choice (methanol, ethanol), temperature (reflux), and purification via crystallization .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Answer:
Yield optimization requires systematic variation of:
- Solvent polarity : Ethanol vs. methanol impacts reaction kinetics and crystallization efficiency (e.g., 84% yield in ethanol vs. 67% in methanol for analogous compounds) .
- Catalyst loading : Morpholine acts as both a base and catalyst; increasing its molar ratio (e.g., 2:1 morpholine:substrate) enhances cyclization efficiency .
- Temperature control : Prolonged reflux (3–6 hours) ensures complete cyclization but must avoid decomposition. Post-reflux stirring at room temperature improves crystallization .
- Purification : Gradient crystallization with ethyl ether or hexane enhances purity, as seen in intermediates like 4d (84% yield) .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H/13C NMR : Characteristic peaks include:
- Mass spectrometry (ESI) : Molecular ion [M+1]+ at m/z 299.1 confirms the molecular weight .
- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Advanced: How to resolve contradictions in spectroscopic data for novel derivatives?
Answer:
- Cross-validation : Combine NMR, IR, and HRMS to confirm functional groups. For example, conflicting NH signals in DMSO-d6 vs. CDCl3 (e.g., 4g in DMSO shows broad NH at δ 7.32 ppm, while CDCl3 may suppress proton exchange) .
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for structurally related piperidine derivatives .
- Comparative analysis : Align data with published analogs (e.g., tert-butyl derivatives in ) to identify substituent-specific shifts .
Basic: What methodologies assess antitubulin or antioxidant activity?
Answer:
- Antitubulin assays : Use in vitro tubulin polymerization inhibition assays with paclitaxel as a control. Measure IC50 values via fluorescence-based methods .
- Antioxidant evaluation :
Advanced: How to design enzyme inhibition studies for AChE/BChE?
Answer:
- Substrate kinetics : Use acetylthiocholine iodide (ATC) for AChE and butyrylthiocholine iodide (BTC) for BChE. Monitor hydrolysis at 412 nm .
- Inhibition constants (Ki) : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, the parent ligand in showed competitive inhibition with Ki = 7.13 µM for AChE .
- Molecular docking : Validate experimental Ki values by docking the compound into AChE’s crystal structure (PDB: 4EY7) using AutoDock Vina .
Advanced: How to analyze discrepancies in biological activity across derivatives?
Answer:
- Structure-activity relationship (SAR) : Compare substituent effects. For example, tert-butyl groups in 4c enhance solubility but reduce antioxidant activity compared to ethyl esters .
- Statistical tools : Use ANOVA to assess significance of IC50/Ki variations. For instance, metal chelates in showed lower AChE inhibition (p < 0.05) than the parent ligand .
- Dose-response curves : Fit data to a sigmoidal model (e.g., GraphPad Prism) to calculate Hill slopes and efficacy thresholds .
Basic: What purification strategies are effective for this compound?
Answer:
- Crystallization : Ethyl ether or hexane effectively purify intermediates (e.g., 4g with 78% yield) .
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final products, as seen in analogs with >95% purity .
Advanced: How to address low yields in the acylation step?
Answer:
- Activating agents : Use HOBt/DCC or EDCI to enhance coupling efficiency of 3-fluorobenzoyl chloride with the amino intermediate .
- Solvent selection : Polar aprotic solvents (DMF, DCM) improve reagent solubility and reaction homogeneity .
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .
Basic: How to validate synthetic intermediates?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
